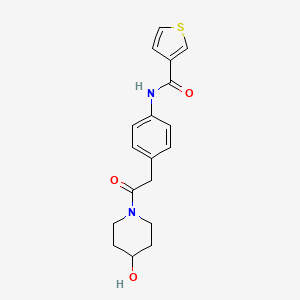

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a carboxamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the 4-hydroxypiperidine intermediate. This can be achieved through the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.

Attachment of the Phenyl Group: The next step involves the alkylation of the piperidine intermediate with a phenyl group. This can be done using a phenyl halide in the presence of a base like potassium carbonate.

Formation of the Thiophene Carboxamide: The final step involves the coupling of the phenylpiperidine intermediate with thiophene-3-carboxylic acid. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the phenyl ring.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

The compound exhibits a range of biological activities, which can be categorized as follows:

| Activity | Description |

|---|---|

| Anticancer Effects | Inhibits proliferation in various cancer cell lines. |

| Bradykinin Antagonism | Acts as an antagonist to bradykinin receptors, potentially reducing inflammation. |

| Antioxidant Activity | Exhibits properties that reduce oxidative stress in cellular models. |

Case Studies

-

Anticancer Effects

- A study demonstrated that similar compounds with piperidine moieties significantly inhibited cell proliferation in cancer lines. The IC50 values for related compounds against human umbilical vein endothelial cells (HUVECs) and MCF-7 breast cancer cells were reported at 5.34 µM and 21.37 µM, respectively, indicating potential comparable effects for N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide .

- Bradykinin Antagonism

Research Findings

Recent research highlights the significance of piperidine derivatives in drug development due to their versatile pharmacological profiles. For instance, studies have shown that piperidine-based compounds are prevalent in over twenty classes of pharmaceuticals . The structural diversity of these compounds allows for tailored interactions with various biological targets.

作用機序

The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The piperidine ring could mimic natural substrates or inhibitors, while the thiophene ring could enhance binding affinity through π-π interactions.

類似化合物との比較

Similar Compounds

Thiophene-3-carboxamide Derivatives: Compounds with similar thiophene and carboxamide structures.

Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide.

Uniqueness

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide is unique due to the combination of the thiophene ring, piperidine ring, and carboxamide group. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.

生物活性

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene ring, a hydroxypiperidine moiety, and an amide functional group. Its molecular formula is C20H22N2O3, with a molecular weight of 338.4 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]thiophene-3-carboxamide |

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 1235108-56-1 |

This compound exhibits several mechanisms of action:

Bradykinin Antagonism: The compound acts as a bradykinin antagonist, which may have implications for treating conditions related to inflammation and pain signaling. Bradykinin plays a crucial role in various physiological processes, including vasodilation and the sensation of pain.

Antiviral Activity: Recent studies have indicated that the compound possesses antiviral properties, particularly against Enterovirus 71 (EV71), responsible for hand, foot, and mouth disease. It has demonstrated effective inhibition of viral replication with IC50 values ranging from 5.7 to 12 μM, indicating its potential as an antiviral agent with lower cytotoxicity compared to existing treatments.

3. Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to specific structural features:

| Structural Feature | Importance |

|---|---|

| Hydroxypiperidine moiety | Essential for binding affinity and biological activity |

| Amide bond | Critical for maintaining stability and activity |

| Thiophene ring | Influences lipophilicity and receptor interactions |

Modifications to these components can significantly impact the compound's potency and selectivity against specific biological targets.

4. Case Studies

Case Study 1: Antiviral Mechanisms

A study examined the antiviral mechanisms of similar benzamide derivatives, revealing that these compounds can bind to viral capsids, inhibiting their ability to infect host cells. This interaction suggests a promising pathway for developing new antiviral therapies.

Case Study 2: In Vivo Efficacy

In vivo studies involving related benzamide derivatives have shown promising results in reducing inflammation and pain in animal models. These findings support further exploration into the clinical applications of this compound as a dual-action agent for managing pain and viral infections.

5. Conclusion

This compound exhibits significant biological activity as both a bradykinin antagonist and an antiviral agent against EV71. Its unique structural features contribute to its efficacy, making it a candidate for further pharmacological exploration. Continued research into its SAR will enhance understanding of its mechanisms and potential therapeutic applications.

特性

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-16-5-8-20(9-6-16)17(22)11-13-1-3-15(4-2-13)19-18(23)14-7-10-24-12-14/h1-4,7,10,12,16,21H,5-6,8-9,11H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHVZJNKCGKKRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。